1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine 1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine
Brand Name: Vulcanchem
CAS No.: 473732-66-0
VCID: VC2472492
InChI: InChI=1S/C10H11F4N/c1-2-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h3-5,9H,2,15H2,1H3
SMILES: CCC(C1=CC(=C(C=C1)C(F)(F)F)F)N
Molecular Formula: C10H11F4N
Molecular Weight: 221.19 g/mol

1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine

CAS No.: 473732-66-0

Cat. No.: VC2472492

Molecular Formula: C10H11F4N

Molecular Weight: 221.19 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine - 473732-66-0

Specification

CAS No. 473732-66-0
Molecular Formula C10H11F4N
Molecular Weight 221.19 g/mol
IUPAC Name 1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-1-amine
Standard InChI InChI=1S/C10H11F4N/c1-2-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h3-5,9H,2,15H2,1H3
Standard InChI Key LPQFPLJRYJOIMC-UHFFFAOYSA-N
SMILES CCC(C1=CC(=C(C=C1)C(F)(F)F)F)N
Canonical SMILES CCC(C1=CC(=C(C=C1)C(F)(F)F)F)N

Introduction

Chemical Identity and Structure

1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine is characterized by its molecular formula C₁₀H₁₁F₄N and a molecular weight of approximately 221.19 g/mol. This compound features a phenyl ring substituted with a fluorine atom at position 3 and a trifluoromethyl group at position 4, contributing to its unique chemical and physical properties. The compound is identified by the CAS Number 473732-66-0, which represents the racemic mixture of its stereoisomers.

The presence of multiple fluorine atoms in this compound is particularly significant from a medicinal chemistry perspective. Fluorinated compounds often demonstrate enhanced metabolic stability, improved membrane permeability, and increased binding affinity to biological targets, making them valuable scaffolds in drug discovery programs. The strategic positioning of the fluorine atom and trifluoromethyl group on the phenyl ring likely influences the compound's electronic distribution and reactivity.

PropertyValueSource
Molecular FormulaC₁₀H₁₁F₄N
Molecular Weight221.19 g/mol
CAS Number473732-66-0
Exact Mass221.083
LogPApproximately 3.95 (based on similar compounds)
Boiling PointNot Available
Melting PointNot Available

The compound's amine functional group confers basic properties, enabling it to participate in a range of chemical reactions including nucleophilic substitutions and acid-base interactions. The presence of the trifluoromethyl group likely increases the lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes, a desirable property in drug candidates.

Stereochemistry and Isomeric Forms

1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine contains a stereogenic center at the carbon atom bearing the amine group, resulting in two distinct stereoisomers: the (R) and (S) enantiomers. These stereoisomers possess identical physical properties but may exhibit significantly different biological activities due to the chirality of biological receptors and enzymes.

(S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine

The (S)-isomer, identified by the CAS number 1241678-97-6, represents the alternative spatial arrangement around the chiral center . This stereoisomer has been specifically identified in chemical databases and may have been the subject of focused research due to its particular properties or biological activities.

Research AreaPotential ApplicationSignificance
Drug DesignScaffold for enzyme inhibitorsFluorinated groups enhance binding affinity
PharmacokineticsModel compound for ADME studiesFluorination affects metabolism and distribution
Structure-Activity RelationshipsProbe for target binding interactionsStereochemistry influences biological activity
Chemical BiologyTool compound for target identificationSpecific interactions with biological macromolecules

Comparison with Related Compounds

Understanding the structural relationships between 1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine and similar compounds provides valuable insights into the impact of specific structural features on physical, chemical, and biological properties.

The table below compares this compound with its stereoisomers and structurally related analogues:

CompoundMolecular FormulaCAS NumberKey Structural FeaturesMolecular Weight
1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine (racemic)C₁₀H₁₁F₄N473732-66-0F at position 3, CF₃ at position 4221.19 g/mol
(S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amineC₁₀H₁₁F₄N1241678-97-6S configuration at chiral center221.19 g/mol
(R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amineC₁₀H₁₁F₄N2089671-68-9R configuration at chiral center221.19 g/mol

These structural variations, particularly in stereochemistry, can significantly impact biological activities and may lead to different applications in research and pharmaceutical development .

Future Research Directions

Research on 1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine and related compounds presents several promising avenues for future investigation:

  • Comprehensive evaluation of the biological activities of both stereoisomers to identify potential therapeutic applications

  • Development of more efficient stereoselective synthetic routes to access specific stereoisomers with high purity

  • Investigation of structure-activity relationships through the synthesis and testing of structural analogues

  • Exploration of specific applications in targeted drug discovery programs, particularly where fluorinated compounds show advantages

  • Studies on the metabolic fate and pharmacokinetic properties of this compound in biological systems

These research directions could contribute significantly to our understanding of fluorinated amines and their applications in medicinal chemistry and related fields.

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